1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one
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Overview
Description
1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one is an organic compound that features a complex structure with a naphthalene ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This is followed by a coupling reaction with a benzyl halide derivative under basic conditions to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
1-(4-Methoxynaphthalen-1-yl)ethan-1-one: Similar structure but with a methoxy group instead of an acetyl group.
1-(1-Naphthalenyl)ethanone: Lacks the phenyl group attached to the ethanone moiety.
1-(4-Hydroxynaphthalen-1-yl)ethan-1-one: Contains a hydroxyl group instead of an acetyl group.
Uniqueness: 1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one is unique due to its combination of a naphthalene ring, a phenyl group, and an acetyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
819077-61-7 |
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Molecular Formula |
C21H18O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-[4-[(4-acetylnaphthalen-1-yl)methyl]phenyl]ethanone |
InChI |
InChI=1S/C21H18O2/c1-14(22)17-9-7-16(8-10-17)13-18-11-12-19(15(2)23)21-6-4-3-5-20(18)21/h3-12H,13H2,1-2H3 |
InChI Key |
RNAXZEJQHYFMFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC2=CC=C(C3=CC=CC=C23)C(=O)C |
Origin of Product |
United States |
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